trans-7,8,9,10-Tetrahydro-benzo[a]pyrene-7,8-diol Dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-7,8,9,10-Tetrahydro-benzo[a]pyrene-7,8-diol Dibenzoate: is a complex organic compound with the molecular formula C34H24O4 and a molecular weight of 496.55 g/mol . This compound is primarily used in research settings, particularly in the fields of cancer research and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-7,8,9,10-Tetrahydro-benzo[a]pyrene-7,8-diol Dibenzoate typically involves the following steps:
Starting Material: The synthesis begins with benzo[a]pyrene, a polycyclic aromatic hydrocarbon.
Hydroxylation: Benzo[a]pyrene undergoes hydroxylation to form 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene.
Dibenzoate Formation: The hydroxylated product is then reacted with benzoic anhydride in the presence of a catalyst to form the dibenzoate ester.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound back to its dihydroxy form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a reference standard in analytical chemistry for the detection and quantification of polycyclic aromatic hydrocarbons .
Biology:
- Studied for its interactions with DNA and its potential to form DNA adducts, which are important in understanding mutagenesis and carcinogenesis .
Medicine:
- Investigated for its role in cancer research, particularly in understanding the mechanisms of chemical carcinogenesis .
Industry:
Mechanism of Action
The compound exerts its effects primarily through its interactions with DNA. It can form covalent DNA adducts, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and mutagenesis .
Comparison with Similar Compounds
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol: A benzopyrene derivative that is also activated by hepatic cytosol into electrophilic sulfuric acid esters.
Benzo[a]pyrene-7,8-dihydrodiol: Another metabolite of benzo[a]pyrene that forms DNA adducts.
Uniqueness: trans-7,8,9,10-Tetrahydro-benzo[a]pyrene-7,8-diol Dibenzoate is unique due to its specific dibenzoate ester structure, which influences its reactivity and interactions with biological molecules. This structural uniqueness makes it a valuable compound for studying the detailed mechanisms of chemical carcinogenesis .
Properties
IUPAC Name |
(7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-17,20,29,32H,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSLXJSTZCHCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(C1OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.